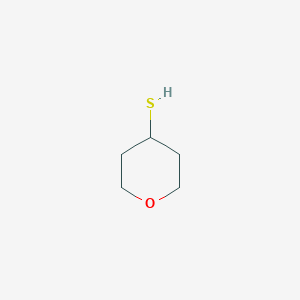

Oxane-4-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

oxane-4-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c7-5-1-3-6-4-2-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEOKHIQTDMWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594868 | |

| Record name | Oxane-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203246-71-3 | |

| Record name | Tetrahydro-2H-pyran-4-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203246-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxane-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDROPYRAN-4-THIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

From Tetrahydropyran 4 One:

A common method for the synthesis of thiols is the reduction of the corresponding carbonyl compound. In this case, Tetrahydropyran-4-one can be converted to Oxane-4-thiol.

Step 1: Thionation: The carbonyl group of Tetrahydropyran-4-one can be converted to a thiocarbonyl group using a thionating agent like Lawesson's reagent.

Step 2: Reduction: The resulting thioketone can then be reduced to the corresponding thiol using a reducing agent such as sodium borohydride.

Greener Synthetic Routes:the Development of Cleaner Synthesis Methods is Crucial. This Includes:

Photocatalysis: Utilizing visible light as a sustainable energy source to drive reactions. For example, the synthesis of certain thiol esters can be achieved using an organic photocatalyst and molecular oxygen as the green oxidant, with water as the only byproduct. chemistrysteps.com

Electrosynthesis: Employing electricity to drive oxidation or coupling reactions, which eliminates the need for chemical reagents and often allows for milder reaction conditions. ebsco.com

"Thiol-Free" Synthesis: To circumvent the handling of volatile and malodorous thiols, methods are being developed that use stable, odorless precursors, such as N-thiophthalimides, as direct thiolating surrogates. acs.org

Use of Green Solvents:a Significant Portion of the Waste in the Chemical Industry Comes from Volatile Organic Solvents Vocs . Replacing These with Greener Alternatives is a Key Sustainable Practice. Deep Eutectic Solvents Dess Have Emerged As Promising Alternatives.libretexts.orgresearchgate.netthese Solvents Are Typically Composed of Two or Three Inexpensive and Safe Components That Form a Eutectic Mixture with a Melting Point Lower Than the Individual Components. They Are Non Volatile, Often Biodegradable, and Can Be Recycled. Thiol Ene Reactions Have Been Successfully Performed in Dess, Facilitating the Synthesis of Biomolecules in a Sustainable Manner Where the Solvent Can Be Reused.libretexts.org

| Sustainable Practice | Example | Key Benefit |

|---|---|---|

| Renewable Feedstocks | Using levoglucosan (B13493) or monoterpenes as starting materials. researchgate.netnih.gov | Reduces dependence on fossil fuels; creates bio-based products. |

| Alternative Energy Sources | Photocatalysis with visible light or electrochemical synthesis. ebsco.comchemistrysteps.com | Lowers energy consumption; avoids harsh reagents. |

| Safer Reagents | Using O₂ as an oxidant; employing "thiol-free" precursors. acs.orgchemistrysteps.com | Improves safety by avoiding toxic reagents and malodorous compounds. |

| Green Solvents | Replacing VOCs with Deep Eutectic Solvents (DESs). libretexts.org | Reduces pollution and waste; allows for solvent recycling. |

Advanced Spectroscopic and Analytical Characterization of Oxane 4 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique fundamental to the elucidation of organic molecular structures. It provides detailed information about the number, chemical environment, and connectivity of atoms within a molecule by observing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C) mitoproteome.orguni.lunih.gov.

For Oxane-4-thiol, ¹H NMR spectroscopy would reveal distinct signals for each chemically non-equivalent proton. The chemical shifts of these signals are influenced by the electronegativity of nearby atoms (like oxygen in the ether ring and sulfur in the thiol group) and the magnetic anisotropy of the ring system idrblab.net. Protons adjacent to the oxygen atom in the oxane ring would typically be deshielded, appearing at higher chemical shifts compared to other aliphatic protons. Crucially, the thiol (-SH) proton is expected to appear as a broad singlet, typically in the range of 1.0-2.0 ppm, and its signal often disappears upon D₂O exchange due to rapid proton exchange uni.lu. The integration of each signal provides the relative number of protons in each environment, while spin-spin coupling patterns (multiplicity) reveal connectivity to neighboring protons mitoproteome.orgidrblab.net.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon backbone. Each chemically distinct carbon atom in this compound would give rise to a separate signal. Carbons adjacent to the oxygen and the carbon bearing the thiol group would be expected to exhibit characteristic downfield shifts due to the electronegativity of these heteroatoms.

Advanced 2D-NMR Techniques (e.g., DOSY, NOESY, TOCSY, HSQC, ROESY)

When 1D NMR spectra are complex or overlapping, advanced two-dimensional (2D) NMR techniques become essential for comprehensive structural elucidation. These methods provide correlations between nuclei, offering a more complete picture of molecular connectivity and spatial arrangement.

COSY (COrrelation SpectroscopY): This homonuclear (¹H-¹H) correlation experiment identifies protons that are scalar-coupled (i.e., connected through two or three bonds). For this compound, COSY would establish the through-bond connectivity of protons within the oxane ring and confirm the position of the thiol group by showing correlations between the thiol-bearing methine proton and its adjacent methylene (B1212753) protons.

TOCSY (TOtal Correlation SpectroscopY): Similar to COSY, TOCSY also reveals homonuclear (¹H-¹H) correlations but can show connectivities within an entire spin system, even if the protons are not directly coupled. This is particularly useful for tracing the proton network across the entire oxane ring, confirming the cyclic structure.

NOESY (Nuclear Overhauser Effect SpectroscopY) and ROESY (ROtating-frame Overhauser Effect SpectroscopY): These experiments provide through-space correlations (Nuclear Overhauser Effect, NOE), indicating protons that are spatially close to each other, regardless of direct bonding. For this compound, NOESY/ROESY would be crucial for determining the relative stereochemistry of the thiol group on the oxane ring and confirming the three-dimensional conformation of the cyclic structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear (¹H-¹³C) correlation experiment that shows direct (one-bond) correlations between protons and their directly attached carbon atoms. This technique is invaluable for unambiguously assigning specific proton and carbon signals to their respective positions within the this compound molecule, especially in complex regions of the 1D spectra.

DOSY (Diffusion Ordered SpectroscopY): DOSY separates NMR signals based on the diffusion coefficients of the molecules in a sample. This technique can be used to determine the hydrodynamic radius of this compound, providing an indication of its molecular size. More importantly, in a mixture, DOSY can differentiate signals belonging to this compound from those of impurities or aggregates, aiding in purity assessment nih.gov.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopic technique used to identify functional groups present in a molecule. It works by measuring the absorption of infrared light by chemical bonds, which vibrate at characteristic frequencies. Each peak in an FTIR spectrum corresponds to a specific vibrational mode of a functional group, providing a "fingerprint" of the molecule.

For this compound, key characteristic absorption bands would be observed:

Thiol (-SH) Group: The S-H stretching vibration typically appears as a weak band in the region of 2550-2600 cm⁻¹. The weakness of this band is characteristic and helps distinguish thiols from O-H groups (alcohols), which typically show much stronger and broader bands.

Ether (C-O-C) Linkage: Strong absorption bands due to C-O stretching are expected for the cyclic ether, typically in the range of 1070-1150 cm⁻¹.

Aliphatic C-H Stretches: Bands above 2800 cm⁻¹ would be observed for the C-H stretching vibrations of the methylene and methine groups within the oxane ring.

Ring Vibrations: Other characteristic bands associated with the bending and stretching vibrations of the tetrahydropyran (B127337) ring system would also be present in the fingerprint region (below 1500 cm⁻¹).

The presence and characteristic positions of these bands in the FTIR spectrum of this compound would confirm the existence of both the thiol and cyclic ether functional groups.

An illustrative table of expected FTIR absorption bands for this compound is provided below. In a real-world application, such a table could be interactive, allowing users to filter or sort data.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity | Vibration Type |

| S-H (Thiol) | 2550-2600 | Weak | Stretching |

| C-O-C (Ether) | 1070-1150 | Strong | Stretching |

| C-H (Aliphatic) | 2840-3000 | Medium | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation patterns.

For this compound, the mass spectrum would typically show a molecular ion peak (M+•) corresponding to its exact molecular weight. The presence of an M+1 peak, approximately 1.1% of the M+• peak's intensity for each carbon atom, would be observed due to the natural abundance of the ¹³C isotope.

Fragmentation patterns in the mass spectrum are crucial for confirming the structure. Expected fragmentation pathways for this compound would include:

Alpha-cleavage: Cleavage of bonds adjacent to the sulfur or oxygen atoms, which are common fragmentation routes for thiols and ethers, respectively. This would yield characteristic fragment ions.

Loss of small neutral molecules: Such as H₂S or H₂O, depending on the ionization method and stability of intermediates.

Ring-opening fragments: The cyclic ether ring can undergo cleavage, leading to a series of characteristic ions that provide information about the ring structure and the position of the thiol group.

The analysis of these fragmentation patterns, combined with the molecular ion information, allows for the unambiguous identification and structural confirmation of this compound.

Mass Spectrometry in Protein Thiol Chemistry Studies

Beyond small molecule characterization, mass spectrometry has emerged as a powerful and widely utilized tool in the investigation of protein thiol chemistry, biochemistry, and biology. Cysteine thiols in proteins exhibit a broad spectrum of reactivity profiles and play critical roles in catalysis, protein stability, and redox signaling.

MS methods, particularly those coupled with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) and high-resolution mass analyzers, have been instrumental in advancing studies of thiol modifications in both single proteins and within cellular contexts. Applications include:

Identification and Characterization of Thiol Modifications: MS can detect and characterize various post-translational modifications involving cysteine thiols, such as S-nitrosylation, S-glutathionylation, sulfenation, and disulfide bond formation.

Mapping Reactive Thiol Groups: By employing specific labeling strategies, MS can pinpoint the exact location of reactive sulfhydryl groups within a protein, which is crucial for understanding protein function and redox switches.

Studying Reaction Kinetics: Time-resolved MS can be used to investigate the kinetics of thiol-disulfide exchange reactions and other thiol-related processes in proteins.

Understanding the fundamental analytical behavior of small molecule thiols like this compound under various MS conditions provides a foundational basis for interpreting the more complex data obtained from protein thiol chemistry studies.

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds from complex mixtures. These methods rely on the differential partitioning of components between a stationary phase and a mobile phase. For this compound, chromatography plays a vital role in ensuring its purity and isolating it from synthetic byproducts or other contaminants.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and highly efficient chromatographic technique for the separation and analysis of non-volatile or thermally unstable compounds, including thiols.

The principle of HPLC involves pumping a liquid mobile phase containing the sample through a column packed with a stationary phase at high pressure. Components of the mixture interact differently with the stationary phase, leading to varying retention times and thus separation.

For this compound, HPLC is applied for:

Purity Assessment: HPLC is routinely used to determine the purity of synthesized this compound by identifying and quantifying any impurities present in the sample. The presence of additional peaks in the chromatogram indicates impurities, and their relative areas can be used for purity estimation.

Quantification: HPLC provides a precise and accurate method for quantifying the amount of this compound in a given sample, which is critical for quality control and reaction monitoring.

Separation and Isolation: In preparative HPLC, this compound can be separated from reaction mixtures to obtain a highly pure sample for further studies or applications.

Various detectors can be coupled with HPLC, including ultraviolet (UV) detectors, fluorescence detectors, and mass spectrometers (HPLC-MS/MS). While UV detection is common, thiols may require derivatization with chromophores or fluorophores to enhance detectability if they lack sufficient UV absorbance or fluorescence. HPLC-MS/MS offers high sensitivity and specificity, allowing for the identification and quantification of this compound even at trace levels without the need for derivatization in many cases.

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For sulfur-containing compounds like this compound, GC is particularly effective due to the distinct chemical properties of thiols. dtic.mil The technique involves the vaporization of a sample, which is then carried through a chromatographic column by an inert carrier gas. The separation occurs based on the differential partitioning of the compounds between the stationary phase within the column and the mobile gas phase.

For the analysis of thiols, including this compound, common GC detectors include Flame Ionization Detectors (FID) and, more specifically, sulfur-selective detectors such as Flame Photometric Detectors (FPD) or Sulfur Chemiluminescence Detectors (SCD). dtic.mil Coupling GC with Mass Spectrometry (GC-MS) provides robust identification capabilities by generating characteristic mass spectra for individual compounds, aiding in structural elucidation and confirmation. dtic.milmdpi.com

The analysis of thiols by GC can present challenges due to their low odor thresholds and potential presence at trace levels, sometimes necessitating specific sample preparation techniques. nih.gov Methods such as headspace solid-phase microextraction (HS-SPME) combined with GC-MS/MS have been developed to improve detection limits for volatile thiols by converting them into less volatile derivatives. mdpi.comnih.gov This derivatization enhances their stability and detectability, allowing for more accurate quantification. While specific GC retention times or detailed chromatographic profiles for this compound are not widely published in general literature, its analysis would typically involve columns optimized for sulfur compounds, such as porous polymer columns (e.g., PoraPLOT U) or polysiloxane-based columns (e.g., CP-Sil 13 CB), to achieve optimal separation from other components in a mixture. uni.lu

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the empirical formula and verify the elemental composition of a chemical compound by quantifying the percentages of carbon (C), hydrogen (H), oxygen (O), and sulfur (S). thermofisher.comdavidson.eduthermofisher.cn For this compound (C₅H₁₀OS), the theoretical elemental composition can be precisely calculated from its molecular formula.

The method typically involves the complete combustion of a precisely weighed sample in an oxygen-rich environment at high temperatures. thermofisher.comthermofisher.cn The combustion products (e.g., CO₂, H₂O, SO₂, N₂) are then separated chromatographically and detected, commonly by a Thermal Conductivity Detector (TCD), to determine the mass of each element present. thermofisher.comthermofisher.cn This provides the weight percentage of each element in the sample, which can then be compared to the theoretically calculated values.

For this compound (C₅H₁₀OS), with a molecular weight of approximately 118.19 g/mol , the theoretical elemental composition is as follows:

Table 1: Theoretical Elemental Composition of this compound (C₅H₁₀OS)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass in Compound ( g/mol ) | Percentage by Mass (%) |

| Carbon (C) | 12.011 | 5 | 60.055 | 50.81 |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 8.53 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 13.54 |

| Sulfur (S) | 32.06 | 1 | 32.060 | 27.13 |

| Total | 118.194 | 100.00 |

Experimental elemental analysis would aim to yield results that are in close agreement with these theoretical percentages, thereby confirming the purity and molecular formula of the synthesized this compound. rsc.org Any significant deviation from these values could indicate impurities or an incorrect proposed structure.

Computational Chemistry and Theoretical Studies of Oxane 4 Thiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely employed quantum mechanical method in computational chemistry due to its balance of accuracy and computational efficiency, especially for larger molecular systems nih.govmdpi.comelixirpublishers.comnih.gov. DFT calculations are instrumental in obtaining optimized molecular geometries, analyzing electronic structures, and predicting various chemical properties elixirpublishers.comnih.govjournaleras.com. For thiols, DFT has proven particularly useful in calculating electronic structures, though specific applications like pKa prediction can present challenges depending on the solvation model used osti.gov.

DFT calculations are routinely used to determine the optimized three-dimensional structures of molecules, including bond lengths, bond angles, and dihedral angles elixirpublishers.comjournaleras.com. These geometrical parameters are fundamental to understanding a molecule's stability and conformational preferences. Beyond geometry, DFT provides critical insights into the electronic structure, which dictates a molecule's chemical behavior. This includes analyzing charge distribution, which can reveal electrophilic and nucleophilic regions within the molecule elixirpublishers.comresearchgate.netresearchgate.netresearchgate.net. While specific data for Oxane-4-thiol's precise bond lengths or charge distributions from DFT studies were not directly found, the methodology is well-established for similar cyclic ethers and thiols. For instance, studies on thiolate-protected nanoclusters and substituted thiols extensively detail electronic structure analysis and optimized geometries journaleras.comresearchgate.net. Research on oxolane and thiolane, which are cyclic compounds related to the oxane ring, also utilizes DFT to examine geometric parameters and charge transfer, providing a precedent for such analyses on this compound researchgate.net.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of DFT studies for predicting molecular reactivity and stability mdpi.comelixirpublishers.comresearchgate.netmdpi.comrasayanjournal.co.inacs.org. The HOMO represents the electron-donating ability of a molecule, while the LUMO indicates its electron-accepting capacity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (HLG), is a crucial indicator: a smaller gap generally correlates with higher chemical reactivity and lower kinetic stability, suggesting easier electron transfer elixirpublishers.commdpi.comrasayanjournal.co.inacs.org. FMO analysis can also delineate the most reactive sites for electrophilic and nucleophilic attacks on a molecule researchgate.net. Although direct FMO data for this compound is not explicitly detailed in the search results, the principles of FMO analysis are universally applicable to organic molecules, including thiols and cyclic ethers, providing a theoretical framework for understanding this compound's potential chemical interactions.

The prediction of pKa values is vital for understanding the acid-base properties of organic compounds, particularly thiols, which play significant roles in various chemical and biological processes osti.govnih.gov. DFT calculations have been widely applied for this purpose nih.govosti.govnih.govresearchgate.netacs.org. Researchers have explored numerous DFT functionals and basis sets to achieve accurate pKa predictions. For instance, the M06-2X functional combined with the 6-311++G(2df,2p) basis set (M1 method) has demonstrated good performance in reproducing experimental pKa values for thiols in dimethyl sulfoxide (B87167) (DMSO), with a standard deviation of approximately 0.5 pKa unit nih.govresearchgate.net.

However, accurately predicting thiol pKa values in aqueous solutions using continuum solvation models can be challenging, with some methods exhibiting errors ranging from 5 to 10 pKa units osti.govacs.org. The inclusion of explicit water molecules in the computational model can significantly improve the accuracy of these predictions acs.org. The adiabatic scheme is often considered a more accurate approach for pKa calculations, and utilizing larger basis sets can further refine the solvation free energy terms, leading to improved predictions nih.gov. These computational strategies are directly relevant for predicting the pKa of this compound, offering insights into its deprotonation behavior in different environments.

DFT calculations are powerful tools for unraveling the intricate details of reaction mechanisms, including those involving thiols researchgate.netnih.govmdpi.comacs.orgmarmara.edu.trnih.gov. By identifying transition states, intermediates, and associated energy barriers, DFT provides a comprehensive understanding of reaction pathways and kinetics nih.govmdpi.comacs.org. This includes studying nucleophilic addition reactions, proton transfer processes, and radical-mediated reactions involving thiol groups nih.govmdpi.comacs.orgmarmara.edu.tr. For example, DFT has been used to elucidate the reaction mechanism of thiol oxidation by hydrogen peroxide, revealing the crucial role of solvent and challenging traditional SN2 paradigms nih.gov. Furthermore, studies on the hydrogenolysis of cyclic ethers and thioethers, such as oxolane and thiolane, have utilized DFT to analyze sequential ring-opening mechanisms and charge transfer during catalytic processes researchgate.net. Given this compound's cyclic structure and thiol functionality, similar DFT methodologies can be applied to elucidate its reactivity in various chemical transformations, such as nucleophilic additions or reactions involving the thiol group.

Quantum Chemical Predictions for Reactivity and Properties

Ionization Potential (I): The energy required to remove an electron from the HOMO, indicating a molecule's electron-donating ability.

Electron Affinity (A): The energy released when an electron is added to the LUMO, reflecting a molecule's electron-accepting ability.

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons in a chemical bond.

Chemical Hardness (η): The resistance of a chemical species to changing its electronic configuration. A higher hardness implies greater stability and less reactivity, while a lower hardness (or higher softness) suggests higher reactivity rasayanjournal.co.in.

Electrophilicity Index (ω): A measure of the stabilization energy when a system acquires an additional electronic charge, indicating its reactivity towards nucleophiles rasayanjournal.co.inunipd.it.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, offering a dynamic perspective that static electronic structure calculations cannot provide ucl.ac.ukgalaxyproject.org. For this compound, MD simulations would be particularly useful for exploring its conformational landscape and understanding how its structure changes over time in different environments.

A primary application of MD in conformational analysis is the calculation of Root-Mean-Square Deviation (RMSD), which quantifies the deviation of atomic positions over the course of a simulation compared to a reference structure. RMSD plots are commonly used to track the conformational stability and flexibility of molecules galaxyproject.orgvolkamerlab.org. MD simulations can reveal the various accessible conformers of a flexible molecule and their relative populations, which is crucial for understanding its biological activity or physical properties whiterose.ac.ukresearchgate.net. While direct MD studies on this compound were not found in the search results, the principles are broadly applicable to cyclic molecules with flexible components. For instance, conformational analyses of other cyclic systems, such as cycloheptane (B1346806) and oxacycloheptane derivatives, have been performed using quantum mechanics and molecular mechanics methods, demonstrating the utility of such approaches for understanding ring conformations researchgate.net. MD simulations would allow for the investigation of the preferred chair or boat conformations of the oxane ring and the orientation of the thiol group, providing insights into the molecule's dynamic behavior and how it might interact with other molecules or surfaces.

Derivatization and Chemical Transformations of Oxane 4 Thiol

Synthesis of Thiol Esters from Oxane-4-thiol

Thiol esters, characterized by the R-C(=O)-S-R' structure, are sulfur analogs of carboxylate esters and are important intermediates in organic synthesis and biological systems. wikipedia.orglibretexts.org The synthesis of thiol esters from this compound typically involves the condensation of the thiol with carboxylic acids or their activated derivatives. wikipedia.orgkhanacademy.org

Several methodologies exist for the preparation of thiol esters from thiols:

Condensation with Carboxylic Acids: Thiols can react with carboxylic acids in the presence of dehydrating agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), to form thiol esters. wikipedia.orglibretexts.orgsemanticscholar.orgnih.gov More sustainable approaches using safer coupling reagents like T3P have also been reported. wikipedia.org

Reaction with Acid Chlorides: A common and efficient route involves the reaction of an alkali metal salt of a thiol (like the thiolate formed from this compound) with an acid chloride. wikipedia.orgrasayanjournal.co.in

Using N-Acylbenzotriazoles: N-Acylbenzotriazoles, easily prepared from carboxylic acids, react smoothly with thiols under mild conditions to afford thiol esters in excellent yields. This method is compatible with a wide range of thiols. organic-chemistry.org

Using Uronium Salts: Coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) can facilitate the synthesis of thiol esters from carboxylic acids and thiols at room temperature, offering high yields. semanticscholar.org

Brønsted Acid Catalysis: Direct thioesterification of carboxylic acids with thiols can also be achieved efficiently using a catalytic amount of Brønsted acids like trifluoromethanesulfonic acid. researchgate.net

This compound, possessing a reactive thiol group, can readily undergo these established reactions to yield various this compound-containing thiol esters. These methods generally offer high yields and can be performed under relatively mild conditions, making them suitable for incorporating the this compound moiety into more complex molecular architectures.

Formation of Polythiourethanes from Thiols

Polythiourethanes (PTUs) are a class of polymers analogous to polyurethanes, but with sulfur replacing oxygen in the urethane (B1682113) linkage. researchgate.net The formation of PTUs from thiols, such as this compound, and isocyanates is considered a "click-type reaction" due to its high efficiency, lack of side reactions, and high homogeneity of the resulting networks. researchgate.netresearchgate.netupc.edu

The reaction proceeds via a step-growth polymerization process, typically catalyzed by bases or Lewis acids:

Basic Catalysis: Tertiary amines (e.g., triethylamine, DBN, DBU) are common basic catalysts. They activate the thiol by deprotonation, forming a thiolate anion, which is a stronger nucleophile and attacks the isocyanate carbon. researchgate.netupc.edu

Lewis Acid Catalysis: Lewis acids, such as organotin catalysts like dibutyltin (B87310) dilaurate (DBTDL), coordinate with the oxygen or nitrogen lone pairs of the isocyanate, making it more electrophilic and susceptible to attack by less nucleophilic agents like neutral thiols. researchgate.netupc.edu

Polythiourethanes exhibit comparable properties to their oxygen counterparts, including similar hydrogen bonding, and offer advantages such as good mechanical performance, high elasticity, and impact properties. researchgate.netresearchgate.net They are utilized in various applications, including high-performance protective coatings, optical materials (e.g., lenses), and smart response scenarios requiring specific glass transition temperatures. researchgate.netresearchgate.netresearchgate.netacademie-sciences.fr The thiol-isocyanate reaction provides a facile and convenient route for tuning the properties of such thermoresponsive polymers. acs.org

Cyclization Reactions Involving this compound

This compound can participate in various cyclization reactions, leading to the formation of novel cyclic structures, often sulfur-containing heterocycles. These reactions can be intramolecular (within the same molecule) or intermolecular (between different molecules), depending on the molecular design.

Key cyclization reactions involving thiols that this compound could undergo include:

Thiol-Ene and Thiol-Yne Cyclization: These "click" reactions involve the addition of a thiol to an alkene (thiol-ene) or alkyne (thiol-yne) to form a thioether. wikipedia.orgrsc.org Intramolecular thiol-ene reactions are particularly useful for creating sulfur-containing heterocycles, enabling the synthesis of four- to eight-membered rings and macrocycles. wikipedia.orgnih.gov The regioselectivity of these radical additions can be influenced by substituent effects and reaction conditions. wikipedia.org

Thiol-Catalyzed Acyl Radical Cyclization: Thiols can catalyze acyl radical cyclization of unsaturated aldehydes (alkenals) to produce 2-substituted cyclic ketones, typically five- or six-membered rings. organic-chemistry.org

Intramolecular S-Vinylation: This reaction involves the cyclization of thiols with vinyl chlorides or bromides, catalyzed by copper, to form S-heterocycles. organic-chemistry.org

Thiol-to-Amine Cyclization: This strategy has been employed for the efficient macrocyclization of peptides by bridging a cysteine thiol with an N-terminal amine using bis-electrophiles. nih.gov

For this compound, the feasibility of such cyclization reactions would depend on the presence of an appropriately positioned second reactive functional group (e.g., an alkene, alkyne, aldehyde, or amine) within the same molecule or a suitable reaction partner.

Functionalization with SO2 Gas

Thiols, including this compound, can be functionalized with sulfur dioxide (SO₂) gas, leading to the formation of various sulfur-containing organic compounds. This transformation offers a way to incorporate SO₂ into valuable chemical products. nih.govrsc.org

Formation of Thiosulfonates: Recent advancements have shown that thiols can be catalytically functionalized with gaseous SO₂ to yield thiosulfonates (R-S-SO₂-R'). nih.govrsc.org This can be achieved through metal-free and redox-neutral organophotocatalytic strategies, where an in situ formed SO₂-nucleophile adduct acts as a photo-reductant. nih.govrsc.orgrsc.org

Formation of Sulfonic Acids: More powerful oxidizing agents, such as sodium hypochlorite (B82951) or hydrogen peroxide, can oxidize thiols to sulfonic acids (RSO₃H). wikipedia.org While not directly involving SO₂ gas as a reactant, this represents another significant functionalization pathway for the thiol group.

The ability to functionalize this compound with SO₂ gas opens avenues for synthesizing novel sulfonyl-containing derivatives that may find applications in pharmaceuticals, agrochemicals, or functional materials. nih.gov

Design and Synthesis of Novel this compound Containing Heterocycles

This compound, being a heterocyclic thiol itself, serves as an excellent starting material or building block for the design and synthesis of more complex and novel heterocycles. The presence of both the cyclic ether (oxane) and the reactive thiol group allows for diverse synthetic strategies.

Building Blocks in Multicomponent Reactions (MCRs): Thiols are crucial components in MCRs, which combine three or more reactants in a single step to generate complex products. Such reactions can lead to the formation of privileged medicinal scaffolds, including various nitrogen and sulfur-containing heterocycles like pyridines and 1,4-dihydropyridines. acs.org By incorporating this compound, new heterocycles with the oxane moiety can be designed.

Incorporation into Known Heterocyclic Systems: The thiol group can be utilized to attach the oxane ring to existing heterocyclic frameworks through various coupling reactions, such as alkylation, acylation, or addition reactions. For instance, heterocyclic thiols are used as building blocks in the synthesis of pharmaceutical compounds and pesticides. sigmaaldrich.com

Ring-Opening and Ring-Closing Strategies: The thiol group can be involved in ring-opening reactions of strained heterocyclic rings (e.g., epoxides, aziridines) to introduce the this compound moiety, which can then be further cyclized to form new heterocyclic systems. Conversely, the thiol can participate in intramolecular cyclizations to form new rings fused to or incorporating the oxane system, as seen in thiol-ene cyclizations. researchgate.netwikipedia.orgorganic-chemistry.org

Metal-Catalyzed Cross-Coupling: Thiols can participate in metal-catalyzed cross-coupling reactions (e.g., with palladium) to form C-S bonds, which can be part of a heterocyclic ring-forming process. yu.edu.jo

The strategic design of reactions that leverage the unique features of this compound, such as its cyclic ether structure and the nucleophilic/radical nature of the thiol, allows for the creation of novel heterocyclic compounds with tailored properties for various applications.

Advanced Applications of Oxane 4 Thiol in Organic Chemistry

Applications in Polymer and Materials Science

The thiol functional group is a cornerstone in the development of advanced polymeric materials, particularly through "click" chemistry reactions. Oxane-4-thiol, possessing this reactive group, could theoretically be integrated into polymer networks to impart specific properties.

Dynamic Covalent Chemistry (DCC) involves reversible bond formation and cleavage, enabling materials to adapt, self-heal, and be reprocessed. Thiol-based reactions, such as the thiol-Michael addition and thiol-ene reactions, are prominent examples of dynamic covalent chemistries utilized in polymer science researchgate.netresearchgate.netgoogle.comrsc.orgpolimi.itacs.org. These reactions proceed efficiently under mild conditions and can be triggered by external stimuli like heat or light.

While general thiol-Michael adducts are used as thermoresponsive dynamic cross-linkers in polymeric materials, allowing for dynamic exchange upon thermal stimulus, specific detailed research on this compound's direct application in such systems is not widely reported researchgate.netrsc.org. However, given its thiol functionality, this compound could potentially serve as a monomer or cross-linker in these dynamic networks. Its cyclic ether structure might influence the flexibility, hydrophilicity, or steric environment of the resulting polymer, thereby tuning the material's dynamic properties, such as the rate of bond exchange or the network's malleability.

Self-healing materials are designed to autonomously repair damage, extending their lifespan and reducing waste. Many self-healing systems rely on dynamic covalent bonds, including disulfide bonds, thiol-Michael adducts, and thiol-ene reactions researchgate.netresearchgate.netgoogle.comrsc.orgpolimi.itacs.orggoogle.comresearchgate.netgoogle.com. The reversible nature of these bonds allows the polymer network to rearrange and reform connections after damage occurs.

Role in Catalysis and Reaction Development

Thiols are known to participate in and catalyze various organic reactions, either as direct catalysts or as ligands in metal-catalyzed processes.

Transition metal catalysis is fundamental to modern organic synthesis, and the design of effective ligands is crucial for controlling reaction selectivity and efficiency. Thiols, due to their ability to coordinate with various metal centers through their sulfur atom, can act as ligands mdpi.comnih.govkyushu-u.ac.jp. The electron-donating properties of sulfur and the steric environment provided by the ligand can significantly influence the catalytic cycle.

While general examples of thiols as ligands in metal-catalyzed reactions exist, such as in palladium-catalyzed carbon-sulfur bond formation acs.org, specific instances of this compound being employed as a ligand in detailed metal-catalyzed reactions are not widely reported. However, the cyclic ether moiety in this compound could potentially offer additional coordination sites or influence the electronic and steric properties of the metal complex, leading to novel catalytic activities or selectivities. For example, a complex derivative containing a tetrahydropyran (B127337) ring and a thioaryl group was explored in palladium-catalyzed carbon-sulfur bond formation, highlighting the potential for such scaffolds in ligand design acs.org.

Beyond their role as ligands, thiols themselves can act as catalysts, often facilitating reactions through nucleophilic activation or radical pathways. Examples include their involvement in thiol-thioester exchange reactions, which can be catalyzed by nucleophilic amines, and various oxidation processes rsc.orgkyushu-u.ac.jprsc.orgresearchgate.netgoogle.comacs.org.

The catalytic activity of thiols often stems from their ability to form thiolate anions, which are potent nucleophiles, or to participate in radical chain reactions. While the broader field of thiol catalysis is well-established, specific detailed studies on this compound as a direct catalyst in defined organic transformations are not commonly found in the literature. However, its inherent thiol functionality suggests a potential for it to engage in similar catalytic roles, possibly with unique characteristics imparted by the cyclic ether ring, such as altered acidity or substrate accessibility.

Use in Functionalization of Biomolecules

The thiol group is highly valuable for the selective functionalization of biomolecules due to its reactivity with various electrophiles and its relatively low abundance compared to other nucleophilic groups (like amines or hydroxyls) in biological systems. This allows for site-specific modifications under mild, biocompatible conditions.

General strategies for functionalizing biomolecules involve introducing sulfhydryl groups or reacting existing ones. For instance, thiols are used to functionalize gold nanorods for biosensing applications by forming strong Au-S bonds researchgate.netnih.gov. Similarly, thiol-ene and thiol-yne click reactions are employed for bioconjugation, allowing for the attachment of various molecules to peptides, proteins, and carbohydrates acs.orgacs.orgacs.orgresearchgate.netnih.gov. Cysteine residues in proteins, which contain a thiol group, are common targets for such modifications acs.orgnih.gov.

While the general principles of thiol-based biomolecule functionalization are well-established, specific detailed studies utilizing this compound for the direct modification of biomolecules are not widely reported. However, this compound possesses the essential thiol moiety required for these "click" and conjugation reactions. Its cyclic ether structure could potentially influence the hydrophilicity, solubility, or cellular permeability of the resulting bioconjugates, which are important considerations in drug delivery, imaging, and diagnostic applications. For example, a related compound, 1-thio-α-d-glucose tetraacetate, containing a thiolated pyranose ring, has been shown to react in thiol-yne reactions for functionalizing biologically relevant molecules acs.org. This suggests that this compound, with its similar cyclic ether and thiol features, could theoretically be explored for analogous applications.

S-Linked Glycoside Synthesis

S-linked glycosides, characterized by a sulfur atom replacing the anomeric oxygen in the glycosidic linkage, are gaining prominence due to their enhanced hydrolytic stability compared to their O-linked counterparts. This stability makes them valuable as probes for studying glycoside function in biological systems and as potential therapeutic agents. This compound, structurally resembling a 4-thiosugar, can act as a crucial thiol acceptor in the synthesis of such S-linked glycoconjugates.

Research has demonstrated efficient methods for synthesizing S-linked disaccharides and glycoconjugates utilizing various thiol acceptors. For instance, enzyme-mediated approaches have shown remarkable efficacy. An engineered hexosaminidase, SpHex E314A, derived from Streptomyces plicatus, has been successfully employed to couple GlcNAc and GalNAc donors to a diverse range of thiol acceptors, including 3-, 4-, and 6-thiosugar analogues. This method has achieved nearly quantitative yields in producing S-linked disaccharides. Specifically, the 4-thio analogue of pNP–GlcNAc (para-nitrophenyl N-acetylglucosamine) was shown to undergo quantitative formation of the desired disaccharide containing the thioglycosidic linkage. Similarly, the synthesis of β-GalNAc-1,4-S-GlcNAc-pNP was achieved in 98% isolated yield using this enzymatic approach. d-nb.info

Beyond enzymatic methods, chemical strategies involving anomeric thioacetates and thiohemiacetals have also been explored for S-linked disaccharide synthesis. For example, thioacetates have been converted to S-disaccharides with yields up to 73%, while thiohemiacetals have yielded S-disaccharides in moderate yields (e.g., 35%). mdpi.com These methodologies highlight the potential of cyclic thiols, such as this compound, to serve as effective nucleophiles in glycosylation reactions, forming stable S-glycosidic bonds. The lower susceptibility of S-glycans to hydrolysis, attributed to sulfur's lower affinity for protons, underscores the importance of developing robust synthetic methodologies for these compounds. mdpi.com

Furthermore, tri-isopropylsilyl (TIPS) thioglycosides have been utilized as masked glycosyl thiol nucleophiles for the synthesis of various S-linked glycosides and glycoconjugates. These TIPS S-glycosides can be synthesized via base-promoted SN2 substitution of glycosyl halides with TIPS-SH or by Lewis acid-promoted glycosylation of TIPS-SH with glycosyl acetates. Subsequent fluoride-mediated de-silylation and thiol alkylation with alkyl halides or Michael acceptors allow for the efficient generation of diverse thioglycoside derivatives in high yields. rsc.org

The application of this compound in S-linked glycoside synthesis can be envisioned by its participation as a 4-thiol acceptor, analogous to the 4-thiosugar derivatives that have shown success. Its cyclic ether structure provides a scaffold that can mimic aspects of carbohydrate rings, making it a valuable component for developing novel S-linked glycoside mimetics or probes.

Table 1: Representative Yields in S-Linked Glycoside Synthesis Using Thiol Acceptors

| Thiol Acceptor Type / Specific Compound | Glycosylation Method | Product Type | Yield (%) | Reference |

| Thioacetate 39 | Chemical | S-Disaccharide 41 | 73 | mdpi.com |

| Thioacetate 40 | Chemical | S-Disaccharide 38 | 44 | mdpi.com |

| Thiohemiacetal 36 | Chemical | S-Disaccharide | 35 | mdpi.com |

| 4-thio analogue of pNP–GlcNAc | Enzyme-mediated | S-Disaccharide | Quantitative | d-nb.info |

| pNP–GalNAc (as donor to thiol) | Enzyme-mediated | β-GalNAc-1,4-S-GlcNAc-pNP | 98 | d-nb.info |

Derivatization of Biologically Active Compounds

The incorporation of sulfur-containing functional groups into biologically active compounds is a significant strategy in medicinal chemistry, often leading to improved pharmacokinetic properties, enhanced potency, or novel mechanisms of action. This compound, with its readily available thiol group, serves as an excellent scaffold for the derivatization of various biologically active molecules.

One notable application involves the late-stage functionalization of drug molecules and other biologically relevant compounds. A redox-neutral organophotocatalytic strategy has been developed for the thiosulfonylation of thiols with SO2 gas. This method enables the direct functionalization of a diverse array of bioactive motifs and clinically active molecules. For instance, thiols derived from naturally occurring bioactive compounds like menthol, as well as carbohydrate derivatives (e.g., β-D-glucose) and amino acid derivatives (e.g., cysteine), have been successfully employed, yielding thiosulfonated products in good to excellent yields. This highlights the broad tolerance of this strategy to structural complexity and the utility of thiols in introducing sulfur-containing functionalities into complex scaffolds. rsc.org

Another area of application is the fluorescent labeling of biologically active compounds for imaging and detection. For example, a bioactive NBD-S chemical probe, based on cellulose (B213188) biosynthesis inhibition herbicides, was synthesized through the NBD derivatization of a thiol amino-triazine. This process involved the reaction of the thiol with NBD-Cl, yielding the fluorescent probe in 60% yield. nih.gov Such derivatization allows for the visualization and study of the compound's interaction within biological systems.

Furthermore, thiol-containing metabolites are crucial in various biological processes, and their analysis often requires specific derivatization strategies. Chemoselective methods utilizing bicyclobutane-based probes have been developed for the irreversible capturing and mass spectrometric detection of biological thiols. These methods are vital for investigating bioactive compounds from the microbiome and other complex biological samples, overcoming challenges associated with the selective analysis of thiol-containing metabolites. diva-portal.org

This compound can also be utilized in the synthesis of bioisosteres, where a thiol-containing moiety replaces another functional group to improve physicochemical or metabolic properties. For example, 3-sulfanyl-oxetanes have been presented as promising bioisosteric replacements for thioesters or benzyl (B1604629) sulfides, motifs frequently found in pharmaceutical compounds. The derivatization of oxetane (B1205548) sulfide (B99878) linkers provides novel oxetane classes and building blocks for drug discovery efforts. Various thiols, including thiophenols and benzylic thiols, have been successfully alkylated with oxetan-3-ols under lithium catalysis, yielding oxetane sulfides in excellent yields. nih.gov

The ability of this compound to undergo such diverse reactions, including S-alkylation, S-arylation, and thiosulfonylation, makes it a valuable precursor for synthesizing novel compounds with tailored biological activities or for modifying existing active pharmaceutical ingredients (APIs) to enhance their properties.

Table 2: Representative Yields in Derivatization of Biologically Active Compounds Using Thiols

| Thiol Derivative Source | Derivatization Reaction | Product Type | Yield (%) | Reference |

| Menthol-derived thiol | Thiosulfonylation with SO2 | Sulfonyl-containing compound | 75 | rsc.org |

| β-D-glucose derivative | Thiosulfonylation with SO2 | Sulfonyl-containing compound | 71 | rsc.org |

| Cysteine derivative | Thiosulfonylation with SO2 | Sulfonyl-containing compound | 73 | rsc.org |

| Thiol amino-triazine (4) | NBD Derivatization | Fluorescent Probe (1) | 60 | nih.gov |

| Oxetane thiol 18 | Alkylation with protected dehydroalanine | Sulfide 19 | Quantitative | nih.gov |

| TIPS-protected phenol | Alkylation with oxetanol | Oxetane sulfide 8 | 66 | nih.gov |

| Furan substituted oxetanol | Alkylation with thiol | Oxetane sulfide 10 | 86 | nih.gov |

| Indole substituted oxetanol | Alkylation with thiol | Oxetane sulfide 11 | 91 | nih.gov |

Biological Interactions and Biochemical Relevance of Thiol Containing Compounds General

Thiol-Disulfide Exchange in Biological Systems

Thiol-disulfide exchange refers to the reversible reaction involving thiol (-SH) groups and disulfide bonds (-S-S-). This fundamental reaction is critical in biological systems for processes such as protein folding, redox regulation, and maintaining protein structural integrity researchgate.netnih.gov. Disulfide bonds typically form between cysteine residues within proteins, stabilizing their three-dimensional structure and influencing enzyme activity and signal transduction pathways researchgate.netwikipedia.org.

The interconversion between free thiols (reduced state) and disulfides (oxidized state) is a redox reaction libretexts.org. For instance, in the reduced form, two thiols are present, while the oxidized form features a disulfide bond libretexts.org. This dynamic interconversion is crucial for various biological processes, including how cells protect themselves from oxidative degradation libretexts.org. Glutathione (B108866) (GSH), a prominent low-molecular-weight thiol, is integrally involved in these redox processes, existing in its reduced thiol form (GSH) and an oxidized disulfide dimer (GSSG) wikipedia.orglibretexts.orgnih.gov. Disulfide exchange reactions can occur between deprotonated thiols (thiolates) and disulfides, proceeding via nucleophilic attack by the thiolate anion mdpi.com.

Mechanisms of Thiol Chemistry in Biological Processes

The sulfhydryl group of thiols endows them with unique chemical properties that facilitate critical interactions within biological systems creative-proteomics.com. Thiols are potent reducing agents due to their ability to readily donate electrons creative-proteomics.com. This electron-rich nature also makes them strong nucleophiles, capable of participating in various chemical reactions including nucleophilic substitution, addition, and redox processes creative-proteomics.com.

In biological systems, thiols are highly versatile, engaging in a myriad of cellular processes vital for homeostasis and survival creative-proteomics.com. They contribute significantly to antioxidant defense mechanisms by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage creative-proteomics.com. The thiol group of cysteine within glutathione, for example, acts as the active site for electron donation, highlighting its crucial role in maintaining cellular redox balance and combating oxidative stress creative-proteomics.com.

Role in Redox Signaling and Metabolism

Thiol-based redox control of enzymes is a decisive post-translational modification that impacts their catalytic activity, folding, and turnover frontiersin.org. The cellular thiol redox state is a crucial mediator of metabolic, signaling, and transcriptional processes nih.govnih.gov. An exquisite balance between oxidizing and reducing states is essential for normal cellular function and survival nih.gov.

Reactive oxygen species (ROS) are known to act as second messengers for intracellular signaling and modulate the thiol redox state nih.govfrontiersin.org. Thiol reduction is primarily controlled by systems such as the thioredoxin (TRX) and glutathione (GSH) systems, which scavenge ROS and regulate protein redox states nih.gov. For example, the thioredoxin system, composed of thioredoxin and related molecules, interacts through cysteine residues at their active sites to scavenge hydrogen peroxide nih.gov.

Thiol groups, particularly those of cysteine residues, are highly susceptible to oxidation by ROS, leading to reversible or irreversible modifications that can reshape protein structure and function frontiersin.orgmdpi.com. These modifications can alter the structure and/or activity of many proteins, including transcription factors and kinases frontiersin.org. The oxidation of a thiol can lead to the formation of a sulfenic acid intermediate, which can then form an intra- or intermolecular disulfide bond or a mixed disulfide with low-molecular-weight thiols like glutathione (S-glutathionylation) nih.govplos.orgnih.gov. Further oxidation can lead to sulfinic and sulfonic acids, which are generally irreversible modifications mdpi.comnih.govnih.gov.

Interaction with Enzymes and Proteins

The thiol group of cysteine residues is of particular importance to protein function, often being present in the active center of proteins nih.govoup.com. The redox state of a protein's environment significantly determines its function oup.com. Thiols contribute to the structural integrity of proteins through the formation of disulfide bonds creative-proteomics.com. Cysteine residues within polypeptide chains can undergo oxidation to form disulfide bridges (-S-S-), which stabilize protein tertiary and quaternary structures wikipedia.orgcreative-proteomics.com. Disruption of these disulfide bonds can compromise protein function and contribute to pathological conditions creative-proteomics.com.

Influence on Enzyme Activity

Many enzymes require thiol-containing compounds, such as coenzyme A (CoA), for their catalytic activity creative-proteomics.com. Additionally, certain enzymes rely on thiol groups for their catalytic mechanisms, where the sulfhydryl moiety acts as a nucleophile or participates in substrate binding creative-proteomics.com.

The activity of enzymes can be influenced by the redox state of their thiol groups frontiersin.orgnih.gov. For instance, the light-dependent reduction of enzymes often correlates with enhanced activity frontiersin.org. Conversely, oxidative stress-induced thiol modifications can lead to conformational changes, transiently activating or inactivating proteins plos.org. Studies have shown that if an enzyme's active site contains a thiol group, its activity can be rapidly lost upon binding with certain substances, such as silver ions cas.cn. The location and function of the thiol group within a protein determine how it interacts with other molecules and influences enzyme activity cas.cn.

Data Table 1: Influence of Thiol Compounds on L-Asparaginase Activity researchgate.net

| Thiol Compound | Vmax (µmoles mg⁻¹min⁻¹) | Km (mM) |

| Control | 1666.7 | 0.098 |

| L-Cystine (Cys) | 2000 | 0.086 |

| L-Methionine (Met) | 2223 | 0.076 |

| N-Acetyl Cysteine (NAC) | 2380 | 0.062 |

| Reduced Glutathione (GSH) | 2500 | 0.055 |

Note: This table illustrates the nonessential mode of activation, showing increased Vmax and decreased Km in the presence of various thiols, indicating enhanced enzyme activity.

Protein Thiol Modifications

Protein thiols can undergo various reversible and irreversible modifications nih.govplos.orgnih.gov. These modifications can affect enzymatic activities, protein-protein interactions, susceptibility to other post-translational modifications, protein turnover, and subcellular localizations nih.gov. Reversible thiol modifications include disulfide bond formation (intra- or intermolecular), S-glutathionylation (addition of glutathione), S-nitrosylation (incorporation of nitric oxide), S-sulfenylation, persulfidation, S-cyanylation, and S-acylation oup.complos.orgnih.govfrontiersin.org.

These modifications often alter the structure and function of the protein and can play roles in signal transduction similar to protein phosphorylation/dephosphorylation plos.org. For example, S-glutathionylation can block substrate access and reversibly preserve protein function during oxidative challenge plos.org. The thermodynamics and kinetics of protein thiol oxidation are influenced by thiol acidity and the protein's microenvironment oup.com.

Applications in Drug Discovery and Development

The thiol (-SH) functional group is found in numerous drug compounds and confers a unique combination of useful properties nih.govresearchgate.netnih.govmst.edu. Thiol-containing drugs can reduce radicals and other toxic electrophiles, restore cellular thiol pools, and form stable complexes with heavy metals such as lead, arsenic, and copper nih.govresearchgate.netnih.govmst.edu. Consequently, thiols can treat various conditions by acting as radical scavengers, glutathione prodrugs, or metal chelators nih.govresearchgate.netnih.govmst.edu.

Many thiol-containing compounds have been utilized for decades, with ongoing research yielding new insights to optimize their clinical application and inform the development of novel treatments nih.govresearchgate.netnih.govmst.edu. Examples of thiol-containing drugs include N-acetylcysteine, 2,3-meso-dimercaptosuccinic acid, British anti-Lewisite, D-penicillamine, and amifostine (B1664874) wikipedia.orgnih.govresearchgate.netnih.govmst.edu. These are used in conditions such as acetaminophen (B1664979) overdose, heavy metal toxicity, and radiation poisoning nih.govresearchgate.net.

Thiols are also being explored in drug discovery through "thiol switches," where drug molecules are conjugated to thiol-containing biomolecules via cleavable linkers chemrxiv.org. This approach leverages thiol sensitivity to enhance drug bioavailability and efficacy chemrxiv.org. For instance, thioester bonds, a type of labile cleavable linker, can be easily cleaved through thiolysis, releasing the drug and increasing its bioavailability and efficacy chemrxiv.org. Thiolated polymers, known as thiomers, are another area of application, mimicking proteins by bearing thiol groups and offering benefits in drug delivery systems and medical products due to their ability to form disulfide bonds with endogenous thiols or bind to metals uibk.ac.at.

Development of Thiol-Containing Drug Candidates

The thiol (-SH) functional group is a key moiety in numerous drug compounds, imparting a unique combination of beneficial properties crucial for pharmaceutical development nih.govresearchgate.netingentaconnect.com. The inherent chemical characteristics of thiols enable their diverse therapeutic applications. Thiols function as "soft" electron donors, readily forming stable complexes with heavy metal ions such as copper, lead, and mercury. This property makes them effective chelating agents, facilitating the removal of these toxic metals from the body and preventing their interference with enzyme activity and promotion of oxidation nih.govimrpress.com.

Furthermore, thiols and their conjugate bases, thiolates, exhibit strong nucleophilic properties, rendering them highly reactive towards electrophilic species, including reactive oxygen species (ROS) and reactive nitrogen species (RNS) nih.govimrpress.comcreative-proteomics.com. This reactivity allows thiol-containing drugs to act as scavengers of these reactive species, thereby preventing the oxidation of vital biomolecules such as proteins, lipids, and DNA nih.govimrpress.com. They also play a significant role in restoring cellular thiol pools and supporting the body's endogenous antioxidant systems nih.govresearchgate.netingentaconnect.com. Some thiol-containing compounds can also serve as prodrugs for glutathione (GSH), promoting the synthesis of this crucial intracellular antioxidant nih.govimrpress.com.

Examples of established thiol-containing drugs include N-acetylcysteine (NAC), which is used to support liver GSH levels, and 2,3-meso-dimercaptosuccinic acid, British anti-Lewisite (BAL), and D-penicillamine, which are utilized for heavy metal toxicity nih.govresearchgate.netingentaconnect.com. Amifostine is another example of a thiol drug nih.gov. Captopril, an antihypertensive medication, contains a thiol group that specifically binds to the active site of the Angiotensin-Converting Enzyme (ACE), inhibiting its activity longdom.org. Other notable thiol-containing compounds explored for therapeutic potential include tiopronin, methionine, dihydrolipoic acid, and cysteamine (B1669678) nih.gov.

The high electron density of the sulfur atom in the thiol group confers potent nucleophilicity, allowing thiols to participate in a variety of reactions, including oxidation, reduction, and substitution reactions creative-proteomics.comresearchgate.net. This chemical versatility makes them attractive targets for drug design. Conjugation strategies that leverage the "thiol switch" mechanism, where thiols are reversibly modified by electrophilic compounds to form covalent bonds, have shown promise in enhancing drug bioavailability and efficacy researchgate.netchemrxiv.org. For instance, an aspirin-cysteine conjugate demonstrated improved stability and a longer half-life compared to aspirin (B1665792) alone in in vitro assays, highlighting the potential of this approach researchgate.netchemrxiv.org.

Recent research continues to explore and elucidate the mechanisms of action of medicinal thiols to optimize their clinical applications and inspire the development of new treatments nih.govresearchgate.netingentaconnect.com. High-throughput screening assays are being developed to rapidly identify thiol-reactive compounds, which can aid in the development of more selective drugs and provide insights into the binding modes of new drug candidates nih.gov. Studies have also indicated that thiol-based reducing agents can inhibit human coronaviruses, including SARS-CoV-2, by disrupting specific disulfide bonds within the viral spike glycoprotein (B1211001) pnas.org.

Understanding Drug-Target Interactions

Thiol groups engage with biological targets through a variety of intricate mechanisms, encompassing covalent and non-covalent interactions, as well as the dynamic processes of disulfide bond formation and reduction nih.govcreative-proteomics.comdovepress.comuwaterloo.caencyclopedia.pub. The thiol group of cysteine, a relatively less abundant but functionally critical amino acid in proteins, possesses exceptional nucleophilic and redox-active capabilities, distinguishing it from other natural amino acids encyclopedia.pubmdpi.com. This unique reactivity allows cysteine thiols to serve as primary targets for electrophilic "warheads" present on drug molecules, leading to the formation of covalent bonds encyclopedia.pubmdpi.com. The establishment of such covalent linkages between a drug and its target protein can result in significantly enhanced binding affinity and a prolonged duration of pharmacological action mdpi.commdpi.com.

Types of Interactions:

Covalent Interactions: Covalent inhibitors are a class of small molecule compounds that form a covalent bond with specific target proteins, thereby inhibiting their biological functions encyclopedia.pubmdpi.com. These inhibitors often target the highly nucleophilic thiol groups of cysteine residues encyclopedia.pubmdpi.com. Examples of clinically successful covalent inhibitors include ibrutinib, which forms a covalent bond with cysteine-481 of Bruton's tyrosine kinase (BTK), and neratinib, osimertinib, and afatinib, which selectively bind to cysteine-797 of the epidermal growth factor receptor (EGFR) researchgate.net. While covalent interactions offer advantages such as increased potency and the ability to overcome drug resistance mutations, the potential for non-specific covalent interactions with unintended protein targets necessitates careful consideration during drug development mdpi.commdpi.comnih.gov.

Disulfide Bond Formation and Reduction: Thiols can undergo oxidation to form disulfide bonds (-S-S-), which can then be reversibly reduced back to their thiol form through thiol-disulfide exchange reactions nih.govcreative-proteomics.comuwaterloo.ca. This reversible interconversion is fundamental to maintaining the structural integrity and function of proteins creative-proteomics.comcreative-proteomics.comwikipedia.org. In biological systems, disulfide bonds are formed through the oxidative dehydration of free thiol groups from cysteine residues and are pervasive in proteins, contributing to their stability, conformation, and biological activity dovepress.comcreative-proteomics.comwikipedia.org. This dynamic interplay is exploited in targeted drug delivery systems, particularly those designed to respond to the reducing environment of tumor cells, which typically have elevated levels of glutathione (GSH). In such systems, GSH-mediated thiol-disulfide exchange reactions lead to the cleavage of disulfide bonds, facilitating the release of the encapsulated drug dovepress.com.

Redox Activity: The sulfhydryl group of thiols readily donates electrons, making them potent reducing agents within biological systems creative-proteomics.com. This property is critical for maintaining cellular redox balance and mitigating oxidative stress by scavenging reactive oxygen species (ROS) creative-proteomics.comresearchgate.net. Glutathione (GSH), the most abundant non-protein thiol in the body, is a prime example of an intracellular thiol antioxidant that plays a crucial role in maintaining cellular redox status nih.govimrpress.comcreative-proteomics.com. Thiol-containing drugs can mimic or augment the body's natural antioxidant defenses by scavenging ROS/RNS and supporting endogenous antioxidant systems nih.govresearchgate.netingentaconnect.comimrpress.com.

The multifaceted ability of thiols to participate in redox reactions, chelate metal ions, and form covalent bonds underlies their diverse therapeutic applications and mechanisms of action nih.govresearchgate.netingentaconnect.comimrpress.com. For instance, the mucolytic and antiurolithic effects of certain thiol drugs are directly linked to their capacity to engage in thiol-disulfide exchange reactions nih.gov. Their antioxidant and anti-inflammatory properties stem from their ability to scavenge ROS and disrupt inflammatory cascades nih.gov. The specific and selective interaction of thiol-containing drugs with target proteins, often through covalent modification of cysteine residues, can lead to highly potent and sustained inhibitory effects, which is crucial for maximizing drug efficacy while minimizing off-target effects encyclopedia.pubmdpi.commdpi.com.

Environmental Considerations in Thiol Chemistry

Atmospheric Degradation of Sulfur-Containing Compounds

Once released into the environment, volatile sulfur compounds like oxane-4-thiol are subject to atmospheric degradation, primarily through oxidation. The troposphere contains several highly reactive species, known as atmospheric oxidants, that can initiate the breakdown of these compounds. The primary degradation pathway for thiols is initiated by reaction with the hydroxyl radical (•OH), which is abundant during the daytime. wikipedia.org

The process begins with the abstraction of the weakly bonded hydrogen atom from the sulfhydryl group (-SH) by a hydroxyl radical, forming a thiyl radical (RS•) and a water molecule. wikipedia.org This initial step is very rapid. wikipedia.org

R-SH + •OH → RS• + H₂O

For this compound, this would result in an oxane-4-thiyl radical. These thiyl radicals are key intermediates that can undergo several subsequent reactions:

Dimerization: Two thiyl radicals can combine to form a disulfide. wikipedia.org

Reaction with Oxygen: Thiyl radicals react with atmospheric oxygen (O₂) to form thiylperoxy radicals (RSOO•). These can undergo further complex reactions to produce more stable sulfur oxides like sulfur dioxide (SO₂).

Further Oxidation: The sulfur atom in the thiol can be progressively oxidized by various atmospheric agents, including ozone (O₃) and nitrate (B79036) radicals (NO₃•), especially at night. This oxidation can lead to the formation of a series of oxygenated organic sulfur compounds, including sulfenic acids (RSOH), sulfinic acids (RSO₂H), and ultimately sulfonic acids (RSO₃H). ebsco.com These highly oxidized, low-volatility compounds can contribute to the formation and growth of secondary organic aerosols (SOA), which have implications for air quality and climate. copernicus.org

The spontaneous oxidation of thiols can also occur at the air-water interface of microdroplets, such as in sea spray or clouds, without photochemical initiation. acs.org This process is driven by the generation of reactive radicals at the interface and can lead to the formation of disulfides, sulfoxides, and sulfones. acs.org

| Reactant | Intermediate Species | Major Products | Environmental Significance |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Thiyl Radical (RS•) | Disulfides (RSSR), Sulfur Dioxide (SO₂), Sulfonic Acids (RSO₃H) | Initiates primary degradation; contributes to acid rain and secondary organic aerosol (SOA) formation. |

| Molecular Oxygen (O₂) | Thiylperoxy Radical (RSOO•) | Sulfur Oxides (SOₓ) | Key step in oxidation cascade; leads to aerosol precursors. |

| Ozone (O₃) / Nitrate Radical (NO₃•) | - | Sulfoxides (RS(O)R), Sulfones (RSO₂R), Sulfonic Acids | Contributes to nighttime and further oxidation chemistry. |

Environmental Impact of Thiol-Related Reactions

The environmental impact of thiol chemistry is highly dependent on the specific transformations being performed. Traditional methods for thiol oxidation or synthesis often rely on stoichiometric oxidants or hazardous reagents, which can generate significant waste. For instance, the oxidation of thiols to disulfides has historically used reagents like halogens or metal salts, which are not environmentally benign. researchgate.net

In contrast, modern synthetic chemistry has increasingly focused on developing "green" methodologies for reactions involving thiols. A prominent example is the thiol-ene reaction , a "click chemistry" process where a thiol adds across a double bond (alkene), typically initiated by light (photocuring) or a radical initiator. This reaction is considered environmentally friendly for several reasons: researchgate.net

High Atom Economy: The reaction involves the addition of the entire thiol molecule to the alkene, generating the desired product with minimal or no byproducts.

Mild Conditions: Thiol-ene reactions often proceed at room temperature and atmospheric pressure, reducing energy consumption. researchgate.net

Solvent-Free or Green Solvents: Many applications, particularly in polymer coatings and 3D printing, can be performed without solvents or in environmentally benign solvents. researchgate.netnih.gov

Insensitivity to Oxygen and Water: Unlike many other radical polymerizations, the thiol-ene reaction is not inhibited by oxygen, which eliminates the need for inert atmosphere conditions. wikipedia.org

These features have made thiol-ene chemistry a powerful tool for creating polymers and modifying surfaces in a more sustainable manner. wikipedia.org Another area of advancement is the use of electrochemistry for thiol oxidation. Electrochemical methods can selectively oxidize thiols to disulfides using water as the oxygen source, avoiding the need for chemical oxidants and operating in continuous-flow microreactors for enhanced efficiency and safety.

| Reaction Type | Methodology | Environmental Advantages | Environmental Disadvantages |

|---|---|---|---|

| Thiol Oxidation | Traditional (e.g., I₂, metal salts) | Effective and well-established. | Uses stoichiometric, often toxic reagents; generates waste. |

| Electrochemical | Avoids chemical oxidants; uses water as an oxygen source; high selectivity. | Requires specialized equipment. | |

| Thiol Addition | Thiol-Ene "Click" Reaction | High atom economy; mild conditions; often solvent-free; insensitive to O₂. | Requires an alkene co-reactant and an initiator (e.g., UV light). |

Sustainable Practices in Thiol Synthesis and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes from synthesis to application. For compounds like this compound, these principles can be applied in several key areas.

Q & A

Q. What are the established synthetic routes for Oxane-4-thiol, and what are their respective yields under standard conditions?

this compound is typically synthesized via nucleophilic substitution or reduction of its disulfide precursors. For example:

- Reduction of disulfides : Sodium borohydride (NaBH₄) in ethanol at 60°C reduces disulfide bonds to thiols, achieving yields of ~70–85% under inert atmospheres .

- Thiolation of oxane derivatives : Reacting 4-bromooxane with thiourea in aqueous ammonia produces this compound, with yields optimized to 65–78% at 80°C .

- Key variables : Temperature, solvent polarity, and catalyst selection (e.g., LiAlH₄ for selective reduction) significantly impact efficiency.

| Method | Reagents/Conditions | Yield (%) |